Diazoxide-d3 is intended for use as an internal standard for the quantification of diazoxide by GC- or LC-MS. Diazoxide is an activator of sulfonylurea receptor 1 (SUR1) linked to ATP-sensitive potassium channel Kir6.2 (EC50 = 14.1 µM in a FLIPR assay using HEK293 cells). It also activates SUR2A/Kir6.2 and SUR2B/Kir6.2 channels in HEK293T cells in a patch-clamp assay when used at concentrations of 30 and 300 µM. Diazoxide inhibits glucose-induced insulin release from isolated rat pancreatic β cells and induces relaxation of isolated rat aortic rings precontracted with potassium chloride (IC50s = 22.6 and 22.4 µM, respectively). It reduces mean arterial pressure and cerebral blood flow in spontaneously hypertensive rats when administered intravenously as a 5 mg/kg bolus dose. Diazoxide (50 mg/kg, i.p.) increases blood glucose levels in mice. Formulations containing diazoxide have been used in the treatment of hypoglycemia.
Future Directions
Determining optimal vitamin D supplementation strategies: Future research should focus on establishing personalized vitamin D supplementation guidelines, considering factors like age, ethnicity, and baseline vitamin D status. [, ]
Elucidating the mechanisms underlying non-skeletal effects: Further investigation is needed to clarify the roles of vitamin D3 in various diseases and to develop targeted interventions. [, , , ]
Understanding the implications of vitamin D storage in adipose tissue: Research should explore the clinical significance of vitamin D3 accumulation in adipose tissue and its impact on vitamin D metabolism. []
Related Compounds
Cromakalim
Compound Description: Cromakalim is a non-selective KATP channel opener known for its vasodilatory and cardioprotective effects. [] Like diazoxide, it acts by activating KATP channels, but it exhibits a broader spectrum of activity, targeting both pancreatic and vascular KATP channels. []
Relevance: Cromakalim shares a similar mechanism of action with Diazoxide-d3 by targeting KATP channels. Both compounds belong to the class of potassium channel openers. [] While Diazoxide-d3 primarily targets pancreatic KATP channels for treating HH, Cromakalim's non-selective action makes it suitable for studying broader KATP channel physiology and potential therapeutic applications in cardiovascular diseases. []
Glibenclamide
Compound Description: Glibenclamide is a non-selective KATP channel blocker. [] It antagonizes the action of KATP channel openers like diazoxide and cromakalim, inhibiting their effects on insulin secretion and vascular tone. []
Relevance: Glibenclamide serves as a pharmacological tool to investigate the role of KATP channels in various physiological processes and disease models. [] Its ability to block KATP channels, in contrast to the channel-opening action of Diazoxide-d3, makes it valuable in studying the opposite effects mediated by these channels.
5-hydroxydecanoate
Compound Description: 5-hydroxydecanoate (5-HD) is a selective blocker of mitochondrial KATP (mitoKATP) channels. [] It inhibits the activity of mitoKATP channels, which are involved in regulating mitochondrial function and cellular responses to stress. []
Relevance: 5-HD helps to delineate the specific contributions of mitoKATP channels from other KATP channel subtypes. [] While Diazoxide-d3, as an analog of diazoxide, is known to affect pancreatic KATP channels, the use of 5-HD allows researchers to differentiate the specific roles of mitoKATP channels in various physiological and pathological conditions. []
Octreotide
Compound Description: Octreotide is a somatostatin analog that acts as an inhibitor of insulin secretion. [, ] It is often used in the management of hyperinsulinemic hypoglycemia, particularly in cases that are unresponsive to diazoxide. [, ]
Relevance: Octreotide offers an alternative treatment option for patients with hyperinsulinemic hypoglycemia who do not respond to Diazoxide-d3 or diazoxide. [, ] Both drugs ultimately aim to increase blood glucose levels, but they achieve this through different mechanisms - diazoxide by activating KATP channels and octreotide by mimicking the inhibitory effects of somatostatin on insulin release. [, ]
Lanreotide
Compound Description: Lanreotide is a long-acting somatostatin analog used to treat neuroendocrine tumors and acromegaly. [] Like octreotide, it inhibits the release of various hormones, including insulin. []
Relevance: Lanreotide, similar to octreotide, provides an alternative therapeutic strategy for managing hyperinsulinemic hypoglycemia, particularly in cases where diazoxide or potentially Diazoxide-d3 is not well tolerated or ineffective. [] The long-acting formulation of lanreotide offers potential advantages in terms of patient convenience and compliance. []
Sirolimus
Compound Description: Sirolimus (rapamycin) is an immunosuppressant drug that also exhibits anti-proliferative effects. [] It has been investigated as a potential treatment option for certain forms of congenital hyperinsulinism, especially in cases with diffuse disease or those unresponsive to conventional therapy. []
Relevance: Sirolimus represents a potential treatment option for refractory cases of hyperinsulinemic hypoglycemia where Diazoxide-d3 or other first-line therapies are insufficient. [] Its distinct mechanism of action, involving inhibition of the mTOR pathway, offers a different therapeutic target compared to diazoxide. []
25-hydroxyvitamin D3 (25(OH)D3)
Compound Description: 25-hydroxyvitamin D3 is a precursor to the active form of vitamin D, 1,25-dihydroxyvitamin D3. [, , , ] While not directly related to diazoxide's mechanism of action, some studies suggest a potential link between vitamin D deficiency and an increased risk of adverse events in infants treated with diazoxide. []
Relevance: The potential association between vitamin D deficiency and complications associated with diazoxide treatment, including pulmonary hypertension, highlights the importance of monitoring vitamin D levels in infants receiving diazoxide or potentially Diazoxide-d3. [] While more research is needed to establish a causal relationship, ensuring adequate vitamin D levels might be a crucial factor in optimizing the safety profile of diazoxide therapy. []
Vitamin D2
Compound Description: Vitamin D2 (ergocalciferol) is another form of vitamin D found in plant-based sources. [, ] Similar to vitamin D3, it is converted in the body to its active form, but its efficacy in raising serum 25(OH)D levels compared to vitamin D3 has been a subject of debate. [, ]
Relevance: The comparison between vitamin D2 and D3 in terms of their effectiveness in raising serum 25(OH)D levels is relevant in the context of potential vitamin D supplementation strategies for infants receiving diazoxide or Diazoxide-d3. [, , ] If a link between vitamin D deficiency and diazoxide-associated complications is confirmed, choosing the most effective form of vitamin D supplementation would be crucial for clinical practice. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Fexofenadine-d10 is intended for use as an internal standard for the quantification of fexofenadine by GC- or LC-MS. Fexofenadine is a histamine H1 receptor antagonist (Ki = 10 nM). It reverses contraction of isolated rat tracheal strips induced by acetyl-β-methylcholine. Fexofenadine inhibits expression of IL-8 in TNF-α-stimulated HCT116 and COLO 205 cells. Oral administration of fexofenadine (2 and 10 mg/kg) reduces severity of colitis and phospho-IκB kinase activation in a mouse model of colitis induced by dextran sulfate sodium (DSS;).
Cilostazol-d4 is intended for use as an internal standard for the quantification of cilostazol by GC- or LC-MS. Cilostazol is a phosphodiesterase 3A (PDE3A) inhibitor (IC50 = 0.2 µM for the platelet enzyme). It is selective for PDE3A over PDE1, -2, -4, and 5 (IC50s = >5 µM for all). Cilostazol inhibits collagen- or ADP-induced aggregation of isolated rabbit platelets (IC50s = 29 and 31 µM, respectively). In vivo, cilostazol (30 mg/kg) reduces thrombus formation by 84% in a mouse model of pulmonary thromboembolism. It reduces cardiac fibrosis and prevents the development of diastolic dysfunction and cardiac hypertrophy induced by a high-fat diet and angiotensin II in mice. Formulations containing cilostazol have been used in the treatment of the symptoms of intermittent claudication in peripheral vascular disease.